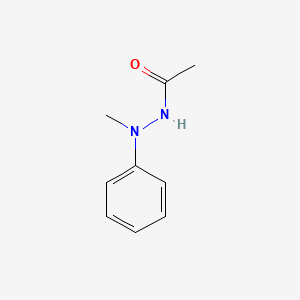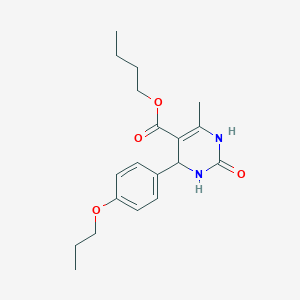
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O It is characterized by the presence of a trichloromethyl group, a dimethylaniline moiety, and a heptanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide typically involves the reaction of 2,5-dimethylaniline with a trichloromethylating agent, followed by the introduction of a heptanamide group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification stages to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives of the original compound.
科学研究应用
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group may play a crucial role in binding to these targets, while the dimethylaniline moiety could influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)nicotinamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)octanamide
Uniqueness
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide stands out due to its specific heptanamide chain, which may confer unique properties compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H25Cl3N2O |
|---|---|
分子量 |
379.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-4-5-6-7-8-15(23)22-16(17(18,19)20)21-14-11-12(2)9-10-13(14)3/h9-11,16,21H,4-8H2,1-3H3,(H,22,23) |
InChI 键 |
GKHLUIWFRMLQLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11705253.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-diethylaniline](/img/structure/B11705260.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)

![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)

![3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11705301.png)


![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)


